Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate
Description
Properties
Molecular Formula |
C9H13N3O3 |
|---|---|
Molecular Weight |
211.22 g/mol |
IUPAC Name |
methyl 2-[2-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]acetate |
InChI |
InChI=1S/C9H13N3O3/c1-12(2)9-10-5-6(8(14)11-9)4-7(13)15-3/h5H,4H2,1-3H3,(H,10,11,14) |
InChI Key |
NGUKUPFVHMDSDP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=O)N1)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Standard Biginelli Procedure
- Reagents: Aldehyde, ethyl or methyl acetoacetate (or cyanoacetate derivatives), and urea/thiourea.
- Conditions: Acidic catalysis (e.g., HCl), reflux in ethanol or other solvents.
- Outcome: Formation of dihydropyrimidinone derivatives with moderate to good yields.
Atwal Modification
- Involves the use of O,S-substituted isoureas and preformed unsaturated carbonyl compounds.
- Conducted in basic media.
- Allows better control over substituents and improved yields for sterically hindered aldehydes.
- Enables the synthesis of dimethylamino-substituted derivatives by incorporating dimethylated urea analogues or by methylation post-cyclization.
Use of Diisopropyl Ethyl Ammonium Acetate (DIPEAc) as a Catalyst
A recent advancement in the synthesis of tetrahydropyrimidines, including methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate, is the use of DIPEAc as an ecofriendly, efficient catalyst at room temperature.
Key Features:
- Multicomponent one-pot reaction of aldehydes, ethyl cyanoacetate or ethyl acetoacetate, and thiourea or urea.
- Room temperature operation.
- Short reaction times (around 45 minutes).
- High yields (up to 93%).
- Solvent-free or minimal solvent conditions.
- Catalyst recyclability and environmental advantages.
Typical Procedure:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Mix aldehyde (3 mmol), ethyl cyanoacetate (3 mmol), thiourea (3.2 mmol), and DIPEAc catalyst at room temperature | Formation of dihydropyrimidine intermediate |
| 2 | Stir for 45 minutes | Completion of condensation reaction |
| 3 | Workup by filtration and crystallization | Isolation of this compound with high purity and yield |
This method has been demonstrated to efficiently produce 1,2,3,4-tetrahydropyrimidine derivatives with various substituents, including dimethylamino groups, by appropriate choice of starting materials.
Alternative Synthetic Routes
Solvent-Free and Microwave-Assisted Synthesis
- Microwave irradiation has been used to accelerate the Biginelli reaction, reducing reaction times to minutes and increasing yields (up to 85%).
- Solvent-free protocols with sodium methoxide or potassium carbonate as catalysts have been reported for related pyrimidine derivatives, potentially adaptable for the target compound.
Cyclocondensation Using Cyanoacetamide and Aldehydes
- Cyclocondensation of cyanoacetamide derivatives with aldehydes and urea under reflux or microwave conditions affords pyrimidine-5-carbonitrile derivatives.
- These methods provide structural diversity and may be tailored to synthesize this compound analogues.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Classical Biginelli | Aldehyde, ethyl acetoacetate, urea | Reflux in ethanol, acidic catalysis | 60-80 | Longer reaction times, moderate yields |
| Atwal Modification | O,S-substituted isoureas, unsaturated carbonyl | Basic medium, reflux | 70-90 | Improved yields, better for hindered substrates |
| DIPEAc Catalyzed Biginelli | Aldehyde, ethyl cyanoacetate, thiourea, DIPEAc | Room temperature, solvent-free | Up to 93 | Rapid, ecofriendly, high yield, catalyst recyclable |
| Post-Synthetic Methylation | Dihydropyrimidine precursor, methyl iodide | DMF, K2CO3, reflux | 75-85 | Introduces dimethylamino group |
| Microwave-Assisted Synthesis | Aldehyde, ethyl cyanoacetate, thiourea | Microwave irradiation, solvent-free | 80-85 | Fast reaction, increased yield |
Research Findings and Practical Considerations
- The DIPEAc-promoted method is currently the most efficient and environmentally benign approach for synthesizing this compound and related compounds.
- Post-synthetic methylation remains valuable when direct incorporation of dimethylamino groups during cyclization is challenging.
- Microwave-assisted and solvent-free methods offer time-saving advantages but may require optimization for scale-up.
- The choice of aldehyde and β-keto ester derivatives critically influences yield and purity.
- Reaction monitoring by IR and NMR spectroscopy confirms the formation of the dihydropyrimidine core and successful substitution patterns.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and dimethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile used .
Scientific Research Applications
Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein interactions.
Medicine: Research into its potential therapeutic effects, including antiviral and anticancer properties, is ongoing.
Industry: It is used in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrimidinone ring can interact with nucleic acids, affecting their function. These interactions can lead to various biological effects, including enzyme inhibition and modulation of gene expression .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The dihydropyrimidinone core is a common scaffold in medicinal chemistry. Key structural variations among analogs include substituents at positions 2 and 4 of the pyrimidine ring and the nature of the ester/acid group. Below is a comparative analysis of selected analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Effects: The dimethylamino group in the target compound may enhance solubility in polar solvents compared to the butyl (lipophilic) or methylthio (moderately polar) groups in analogs .
Ester vs. Acid Groups :
- Methyl/ethyl esters (e.g., ) are typically prodrug forms, improving bioavailability over carboxylic acids (e.g., ), which may exhibit higher polarity and lower membrane permeability.
Biological Activity
Methyl 2-[2-(dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetate (CAS Number: 2060005-93-6) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₉H₁₃N₃O₃
- Molecular Weight : 211.22 g/mol
- Structure : The compound features a dihydropyrimidinone ring with a dimethylamino group, which is hypothesized to contribute to its biological activities.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cellular signaling pathways. For instance, it has been reported to selectively inhibit adenylyl cyclase type 1 (AC1), which plays a role in pain sensitization within the central nervous system .
- Antimicrobial Properties : The presence of the dimethylamino group may enhance the compound's ability to interact with microbial membranes, potentially leading to antimicrobial effects. Research indicates that similar compounds exhibit significant antimicrobial activity against various pathogens.
- Anticancer Activity : The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar scaffolds have shown efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
Case Studies and Experimental Data
Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound:
Additional Insights
The compound's unique structure allows for various modifications that could enhance its pharmacological profile. For example, altering substituents on the pyrimidinone ring may lead to improved selectivity and potency against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
